

# Spectroscopic Analysis of Potassium Octanoate: A Technical Guide

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## Compound of Interest

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This technical guide provides a comprehensive overview of the spectroscopic data for potassium octanoate, a medium-chain fatty acid salt. Due to the limited availability of direct experimental data for potassium octanoate, this guide presents spectroscopic information for the closely related sodium octanoate and the parent compound, octanoic acid. The spectral characteristics of the octanoate anion are largely independent of the counter-ion (potassium or sodium), making this a reliable reference. This guide includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for the octanoate moiety, derived from spectra of sodium octanoate and octanoic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The  $^1\text{H}$  NMR spectrum of the octanoate anion is characterized by signals corresponding to the protons of the aliphatic chain. The chemical shifts are influenced by the electronegativity of the carboxylate group.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm (Sodium Octanoate in $\text{D}_2\text{O}$ )[1]	Chemical Shift ( $\delta$ ) ppm (Octanoic Acid in $\text{CDCl}_3$ )[2][3][4]	Multiplicity	Coupling Constant (J) Hz
$-\text{CH}_3$ (C8)	~0.88	~0.88	Triplet	~6.8
$-(\text{CH}_2)_4-$ (C4-C7)	~1.29	~1.29	Multiplet	-
$-\text{CH}_2-$ (C3)	~1.63	~1.63	Quintet	~7.5
$-\text{CH}_2-\text{COO}^-$ (C2)	~2.17	~2.35	Triplet	~7.5
$-\text{COOH}$	-	~11-12	Singlet (broad)	-

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the octanoate molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm (Sodium Octanoate)[5]	Chemical Shift ( $\delta$ ) ppm (Octanoic Acid)[4][6]
$-\text{CH}_3$ (C8)	~14.0	~14.0
$-\text{CH}_2-$ (C7)	~22.6	~22.6
$-\text{CH}_2-$ (C6)	~31.6	~31.6
$-\text{CH}_2-$ (C4, C5)	~29.0	~29.0, 29.1
$-\text{CH}_2-$ (C3)	~24.7	~24.6
$-\text{CH}_2-\text{COO}^-$ (C2)	~34.1	~34.1
$-\text{COO}^-$ (C1)	~180.5	~180.7

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> ) (Sodium Octanoate) [7][8][9]	Wavenumber (cm <sup>-1</sup> ) (Octanoic Acid)[10] [11][12][13]	Intensity
O-H Stretch (Carboxylic Acid Dimer)	-	2500-3300	Strong, Broad
C-H Stretch (Asymmetric, -CH <sub>3</sub> )	~2954	~2957	Strong
C-H Stretch (Asymmetric, -CH <sub>2</sub> )	~2923	~2931	Strong
C-H Stretch (Symmetric, -CH <sub>2</sub> )	~2855	~2858	Strong
C=O Stretch (Carboxylic Acid)	-	~1710	Strong
C=O Stretch (Carboxylate, Asymmetric)	~1560	-	Strong
C=O Stretch (Carboxylate, Symmetric)	~1450	-	Strong
C-H Bend (-CH <sub>2</sub> )	~1465	~1465	Medium
C-H Bend (-CH <sub>3</sub> )	~1378	~1378	Medium
C-O Stretch	~1340	~1285	Strong
O-H Bend	-	~930	Medium, Broad

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For potassium octanoate, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

#### Expected Peaks for Potassium Octanoate ( $C_8H_{15}KO_2$ )

- Molecular Weight: 182.30 g/mol
- $[M-K]^-$  (Octanoate anion):  $m/z$  143.1
- $[M+K]^+$  (Potassium adduct):  $m/z$  221.2
- Fragmentation of the octanoate anion would be similar to that of octanoic acid, with characteristic losses of alkyl fragments. The mass spectrum of octanoic acid typically shows a molecular ion peak at  $m/z$  144 and a prominent peak at  $m/z$  60 due to McLafferty rearrangement.<sup>[14][15]</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-20 mg of the potassium octanoate sample.
- Dissolve the sample in a suitable deuterated solvent (e.g.,  $D_2O$  for water-soluble salts, or  $CDCl_3$  for the corresponding acid). The typical volume is 0.6-0.7 mL.
- Transfer the solution to a clean 5 mm NMR tube.
- If necessary, add a small amount of an internal standard (e.g., TMS or DSS).

#### Data Acquisition ( $^1H$ and $^{13}C$ NMR):

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).

## FT-IR Spectroscopy (Solid Sample)

KBr Pellet Method:[16]

- Grind 1-2 mg of the potassium octanoate sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16]
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]
- Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.[16]

Attenuated Total Reflectance (ATR) Method:[16]

- Ensure the ATR crystal is clean.
- Place a small amount of the solid potassium octanoate sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the FT-IR spectrum.

## Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a dilute solution of potassium octanoate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should typically be in the low  $\mu\text{g/mL}$

to ng/mL range.

- The choice of solvent will depend on the polarity of the analyte and its solubility.

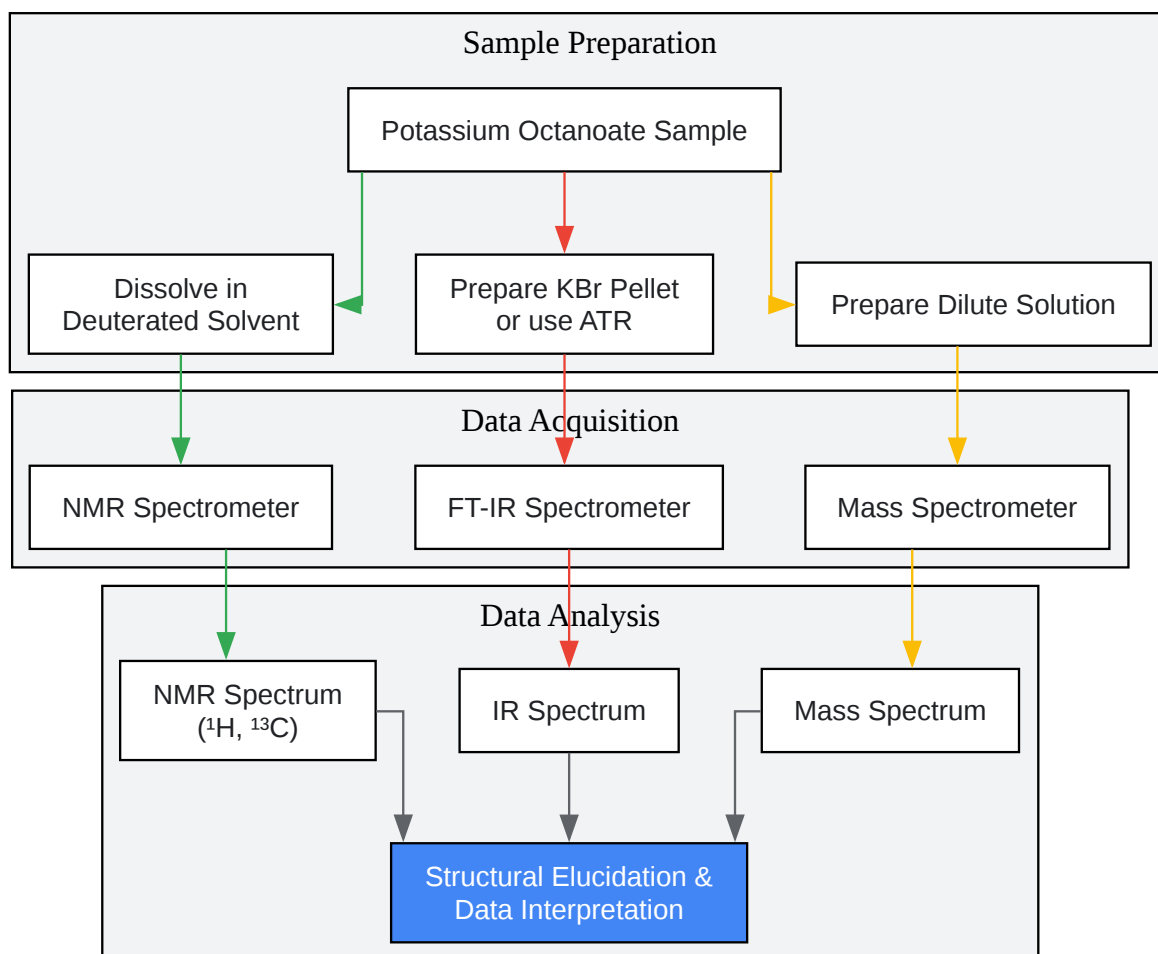
#### Data Acquisition:

- Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- As the solvent evaporates, the analyte ions are released into the gas phase.
- The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating a mass spectrum. Both positive and negative ion modes should be used to observe different adducts and the parent anion.

[17]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like potassium octanoate.



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Caption: Workflow for Spectroscopic Analysis of Potassium Octanoate.

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